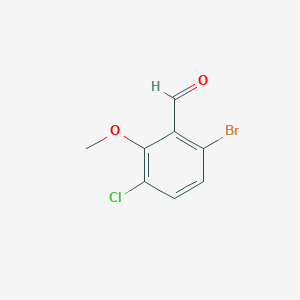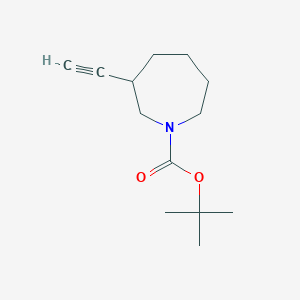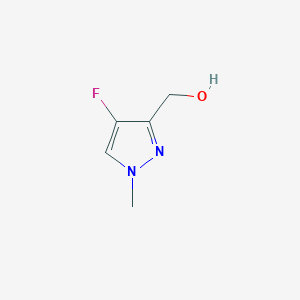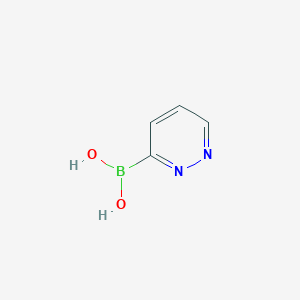![molecular formula C6H2Cl3N3 B6357240 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1627905-79-6](/img/structure/B6357240.png)
2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C₆H₂Cl₃N₃. It is characterized by a fused ring structure consisting of a pyrrole ring and a triazine ring, with three chlorine atoms attached at the 2, 4, and 5 positions.
作用机制
Target of Action
The primary targets of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, division, and signal transduction . This compound is an integral part of several kinase inhibitors .
Mode of Action
This compound interacts with its targets (kinases) by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways, particularly those involved in cell growth, division, and signal transduction . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell proliferation .
Pharmacokinetics
It’s worth noting that the compound’s structure, which includes a fused heterocycle, is a common feature of many kinase inhibitors . These structural characteristics may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of kinase activity, which can lead to the disruption of various cellular processes . This disruption can result in the inhibition of cancer cell proliferation , making this compound a potential candidate for cancer therapy .
生化分析
Biochemical Properties
It is known that this compound is an integral part of several kinase inhibitors . Kinase inhibitors are drugs that block the action of kinases, which are enzymes that add phosphate groups to other molecules, such as proteins. By blocking this action, kinase inhibitors can stop or slow down the growth of cancer cells .
Cellular Effects
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have different effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various transporters or binding proteins, and can have effects on the localization or accumulation of the compound .
Subcellular Localization
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have effects on the activity or function of the compound, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trichloropyrrole with cyanogen azide in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2, 4, and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学研究应用
2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
相似化合物的比较
Similar Compounds
- 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
- 2,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
- 2,4,6-Trichloropyrimidine
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHRHHIDKGSWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Cl)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)
![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)


![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)






